Caspase-6 Inhibitor Z-VEID-FMK
Description
Overview of Caspase Proteases in Biological Systems
Caspases are a family of enzymes that act as catalysts in the breakdown of proteins. news-medical.net They are cysteine proteases, meaning they utilize a cysteine residue in their active site to cleave target proteins specifically after an aspartic acid residue. nih.gov These enzymes are initially synthesized as inactive precursors called procaspases, which require activation through dimerization and often cleavage. nih.gov This tightly controlled activation ensures that their powerful proteolytic activity is unleashed only when needed. journal-aquaticscience.com
Caspases are broadly categorized into functional subgroups based on their roles in cellular processes. nih.govfrontiersin.org The primary groups are apoptotic caspases and inflammatory caspases. news-medical.netnih.govjournal-aquaticscience.com
Apoptotic Caspases: These are further divided into initiator and executioner (or effector) caspases. journal-aquaticscience.comfrontiersin.org
Initiator Caspases: (e.g., Caspase-2, -8, -9, -10) are activated upstream in response to specific death signals. rndsystems.combio-rad-antibodies.com They then activate the executioner caspases. nih.gov
Executioner Caspases: (e.g., Caspase-3, -6, -7) are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. news-medical.netbio-rad-antibodies.comresearchgate.net
Inflammatory Caspases: (e.g., Caspase-1, -4, -5, and in mice, -11 and -12) are key mediators of the innate immune response, primarily involved in the maturation of pro-inflammatory cytokines. news-medical.netnih.govwikipedia.org
Table 1: Functional Classification of Caspases
| Functional Subgroup | Primary Role | Examples |
|---|---|---|
| Apoptotic Caspases | ||
| Initiator | Initiate the apoptotic cascade | Caspase-2, -8, -9, -10 |
| Executioner | Cleave cellular substrates to execute apoptosis | Caspase-3, -6, -7 |
| Inflammatory Caspases | Mediate inflammation and pyroptosis | Caspase-1, -4, -5, -11, -12 |
While their role in apoptosis is well-established, research has uncovered a surprising diversity of non-lethal functions for caspases. nih.govfrontiersin.orgnih.gov These non-canonical roles are crucial for various physiological processes. frontiersin.org
Cell Differentiation: Caspases are involved in the terminal differentiation of various cell types, including hematopoietic cells, epithelial cells, and muscle cells. nih.govfrontiersin.orgnih.gov For example, caspase-3 activity is necessary for the differentiation of erythroid precursors. nih.govembopress.org
Cell Proliferation and Cycle Control: Paradoxically, these "death" enzymes can also influence cell division. nih.gov They can regulate the cell cycle by degrading key components like p21 and p27. frontiersin.org Executioner caspases, including caspase-3 and -6, have been reported to restrain the proliferation of B cells. nih.govembopress.org
Inflammation and Immunity: Beyond the dedicated inflammatory caspases, apoptotic caspases also play roles in immune responses. nih.gov Caspase-8, for instance, is involved in activating inflammatory responses mediated by death receptors. embopress.org
Neuronal Processes: In the nervous system, caspases participate in processes like axonal guidance, pruning, and synaptic plasticity. frontiersin.orgnih.gov For instance, caspase-3 activity is implicated in synaptic plasticity, while caspase-6 is linked to axonal degeneration. frontiersin.org
Cell Migration and Invasion: Caspases can facilitate cell movement by cleaving cytoskeletal components such as actin. nih.govfrontiersin.org
Significance of Caspase-6 in Specific Cellular Processes
Caspase-6, encoded by the CASP6 gene in humans, is an executioner caspase with recognized functions in apoptosis and emerging roles in other cellular contexts. wikipedia.org It can be activated by other caspases like caspase-7, -8, and -10, and also possesses the ability to self-process. wikipedia.org
As an executioner caspase, Caspase-6 plays a direct role in the dismantling of the cell during apoptosis. news-medical.netfrontiersin.org Its activation is a key step in the apoptotic cascade. rsc.org One of its critical functions during apoptosis is the cleavage of nuclear lamins, such as Lamin A, which leads to the breakdown of the nuclear envelope and chromatin condensation. frontiersin.orgpnas.orguniprot.org The tumor suppressor protein p53 can transcriptionally activate the caspase-6 gene, thereby lowering the threshold for apoptosis in response to cellular stress. pnas.org
Beyond its role as a cellular executioner, Caspase-6 is implicated in a variety of non-apoptotic processes, highlighting its functional versatility. nih.govfrontiersin.org
Neurodegeneration: Active Caspase-6 is detected in neurodegenerative conditions like Huntington's and Alzheimer's disease, where its activity does not necessarily lead to cell death but contributes to the disease pathology. nih.govwikipedia.org It is involved in axonal degeneration, a process distinct from apoptosis. frontiersin.orguniprot.org
Innate Immunity and Inflammation: Caspase-6 has been shown to be a critical factor in the activation of the NLRP3 inflammasome and plays a role in ZBP1-mediated innate immune responses, including pyroptosis, apoptosis, and necroptosis (PANoptosis). nih.govrsc.org It can also regulate the production of tumor necrosis factor (TNF) in macrophages. nih.gov
Macrophage Activation: Research indicates that Caspase-6 is involved in the alternative activation of macrophages (AAMs), which are important in tissue remodeling and tumor progression. researchgate.net
B-cell Differentiation: Caspase-6 has been found to negatively regulate the differentiation of plasma cells, potentially by influencing the cell cycle of B-cell progenitors. nih.govembopress.org
Introduction to Z-VEID-FMK as a Research Tool
Z-VEID-FMK is a synthetic peptide that serves as a selective and irreversible inhibitor of Caspase-6. medchemexpress.comtocris.com Its structure is designed to mimic the specific amino acid sequence (VEID) that Caspase-6 recognizes and cleaves in its substrates. bpsbioscience.com The inhibitor contains a fluoromethylketone (FMK) group, which forms an irreversible covalent bond with the cysteine in the active site of the caspase, thus permanently inactivating the enzyme. rndsystems.comontosight.aibio-techne.com
The cell-permeable nature of Z-VEID-FMK allows it to be used in studies with living cells. rndsystems.combio-techne.com By specifically blocking the activity of Caspase-6, researchers can investigate the precise roles of this enzyme in various cellular processes, distinguishing its functions from those of other caspases. medchemexpress.com For example, studies have used Z-VEID-FMK to demonstrate the role of Caspase-6 in drug-induced apoptosis, showing that the inhibitor can reduce Caspase-6 activity and subsequent DNA fragmentation. medchemexpress.com This makes Z-VEID-FMK an invaluable tool for elucidating the specific contributions of Caspase-6 to both apoptotic and non-apoptotic pathways. rndsystems.combio-techne.com
Table 2: Properties of Z-VEID-FMK
| Property | Description |
|---|---|
| Full Name | Z-Val-Glu(OMe)-Ile-Asp(OMe)-FMK |
| Target | Caspase-6 |
| Mechanism of Action | Irreversible covalent inhibitor |
| Key Feature | Cell-permeable |
| Research Use | To selectively inhibit Caspase-6 activity in cellular studies |
Development and Application of Peptidomimetic Caspase Inhibitors
The initial synthetic caspase inhibitors were peptide-based molecules designed to mimic the natural substrates of these enzymes. ontosight.aiwayne.edu These inhibitors typically feature a peptide sequence recognized by the target caspase, coupled with a reactive chemical group, often a fluoromethylketone (FMK), which irreversibly binds to the active site of the enzyme. jpp.krakow.plquora.com The design of these peptidomimetic inhibitors is based on the specific peptide sequences that caspases recognize and cleave. wayne.edu For instance, the pan-caspase inhibitor Z-VAD-FMK was designed to target a broad range of caspases. ontosight.ai
However, a significant challenge in the development of these inhibitors has been achieving selectivity for a specific caspase due to the highly conserved active sites across the caspase family. acs.org This lack of specificity can lead to off-target effects, complicating the interpretation of research findings. nih.gov Furthermore, early peptide-based inhibitors often suffered from poor cell permeability and metabolic instability, limiting their effectiveness in cellular and in vivo studies. jpp.krakow.plnih.gov
To overcome these limitations, researchers have focused on modifying the peptide backbone and the reactive "warhead" to enhance selectivity, stability, and cell permeability. jpp.krakow.pl This has led to the development of second-generation inhibitors with improved pharmacokinetic properties. jpp.krakow.pl The application of these inhibitors has been crucial in defining the roles of individual caspases in both apoptosis and non-apoptotic processes in various disease models. jpp.krakow.pl
Rationale for Specific Caspase-6 Inhibition in Academic Research
The specific inhibition of caspase-6 is of particular interest to researchers for several reasons. Deregulated caspase-6 activity has been implicated in the pathology of neurodegenerative disorders such as Alzheimer's and Huntington's diseases. nih.govnih.gov Research has shown that caspase-6 is involved in the cleavage of key neuronal proteins, including the amyloid precursor protein (APP), which can lead to the production of toxic fragments contributing to neuronal death. nih.govumass.edu
The development of selective caspase-6 inhibitors like Z-VEID-FMK allows researchers to investigate the specific downstream effects of caspase-6 activation. chemsrc.com By blocking caspase-6 activity, scientists can explore its direct role in cellular pathways and determine whether its inhibition can prevent or slow down disease progression in experimental models. frontlinegenomics.comjneurosci.org For example, studies have utilized Z-VEID-FMK to demonstrate that inhibiting caspase-6 can reduce the cleavage of cellular proteins like p62 and prevent apoptosis in neurons. jneurosci.orgbiocompare.com
Furthermore, the unique regulatory mechanisms of caspase-6, which distinguish it from other caspases, make it an intriguing target for study. nih.govumass.edu Unlike other apoptotic caspases, caspase-6 is resistant to inhibition by certain endogenous inhibitor of apoptosis proteins (IAPs). nih.govumass.edu This distinction highlights the need for specific tools like Z-VEID-FMK to understand its unique functions. Research using this inhibitor has also shed light on the role of caspase-6 in processes beyond apoptosis, such as its involvement in the pathogenesis of viral infections. frontlinegenomics.com
Detailed Research Findings
Recent studies have utilized Z-VEID-FMK to uncover the multifaceted roles of caspase-6 in various biological contexts.
Neurodegeneration: In models of neurodegeneration, Z-VEID-FMK has been shown to prevent the cleavage of critical cellular components. For instance, it can block the cleavage of the histone acetyltransferase CBP, a process implicated in neuronal cell death. researchgate.net Studies have also demonstrated that Z-VEID-FMK can prevent the apoptosis of neurons microinjected with active caspase-6. jneurosci.org Furthermore, research suggests that the thioredoxin system acts as a gatekeeper for caspase-6 activation, and inhibition of this system leads to caspase-6-mediated degradation of the nuclear lamina, a process that can be prevented by Z-VEID-FMK. nih.gov
Viral Pathogenesis: In the context of viral infections, Z-VEID-FMK has been used to investigate the role of caspase-6 in the replication of coronaviruses. frontlinegenomics.com Treatment of MERS-CoV-infected human lung tissue and SARS-CoV-2-infected hamster models with Z-VEID-FMK resulted in significantly reduced viral replication and a decrease in pro-inflammatory cytokines and chemokines. frontlinegenomics.com These findings suggest that caspase-6 plays a crucial role in the lifecycle of these viruses. frontlinegenomics.com
Apoptosis Regulation: Z-VEID-FMK has been instrumental in delineating the specific contributions of caspase-6 to apoptotic pathways. In studies of TNFα-induced apoptosis, Z-VEID-FMK was shown to be effective in inhibiting this process, highlighting the involvement of caspase-6. glpbio.com It has also been observed that Z-VEID-FMK can abolish the cleavage of procaspase-8 in certain apoptotic models, suggesting a more complex interplay between caspases than previously understood. glpbio.comapexbt.com
Compound Properties and Research Applications
Properties
Molecular Formula |
C31H45FN4O10 |
|---|---|
Molecular Weight |
652.9 |
Appearance |
White lyophilised solid |
bioactivity |
Inhibitor |
Purity |
>98% |
sequence |
VEID (Modifications: N-terminal benzyloxycarbonyl; C-terminal FMK; Glu-2 = Glu(OMe); Asp-4 = Asp(OMe)) |
solubility |
Soluble in DMSO |
storage |
-20°C |
Synonym |
Caspase-6 inhibitor (fluoromethylketone) |
Origin of Product |
United States |
Molecular Mechanisms and Specificity of Z Veid Fmk
Mechanism of Action of Z-VEID-FMK
The inhibitory activity of Z-VEID-FMK is defined by its specific chemical structure, which facilitates both its entry into cells and its potent, irreversible inactivation of caspase-6.
Irreversible Binding to Caspase-6 Catalytic Site
Z-VEID-FMK acts as an irreversible inhibitor of caspase-6. apexbt.com This is achieved through the formation of a covalent bond with the catalytic cysteine residue within the active site of the enzyme. The inhibitor is designed to mimic the preferred tetrapeptide substrate recognition sequence of caspase-6, which is Val-Glu-Ile-Asp (VEID). mdpi.com This sequence guides the inhibitor to the active site of the enzyme. Once positioned, the fluoromethylketone (FMK) group undergoes a reaction with the thiol group of the catalytic cysteine, forming a stable thioether linkage. This covalent modification permanently inactivates the enzyme, preventing it from binding to and cleaving its natural substrates.
Fluoromethylketone (FMK) Derivatization and Cell Permeability
The effectiveness of Z-VEID-FMK in cellular studies is greatly enhanced by two key chemical modifications. The fluoromethylketone (FMK) group at the C-terminus of the peptide is the reactive "warhead" responsible for the irreversible binding to the caspase active site. bio-techne.com
Furthermore, the N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group. This modification increases the hydrophobicity of the molecule, which significantly enhances its ability to permeate cell membranes and access its intracellular target, caspase-6. bio-techne.com This cell permeability is a crucial feature for an in vitro research tool designed to study the intracellular roles of caspases.
Substrate Specificity and Selectivity Profiling
The utility of a chemical inhibitor in research is heavily dependent on its specificity for its intended target. Z-VEID-FMK has been characterized to understand its selectivity for caspase-6 over other related enzymes.
Comparative Analysis with Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)
Pan-caspase inhibitors, such as Z-VAD-FMK, are designed to inhibit a broad range of caspases. Z-VAD-FMK accomplishes this by targeting a more general tetrapeptide recognition sequence, Val-Ala-Asp. While effective at blocking apoptosis in a general sense, its lack of specificity can make it difficult to attribute observed effects to the inhibition of a single caspase.
| Inhibitor | Target Caspases | Peptide Sequence | Primary Application |
| Z-VEID-FMK | Preferentially Caspase-6 | Val-Glu-Ile-Asp | Studying the specific roles of caspase-6 |
| Z-VAD-FMK | Broad-spectrum (Pan-caspase) | Val-Ala-Asp | General inhibition of apoptosis |
Evaluation against Other Caspase Subtypes (e.g., Caspase-3, -8)
While Z-VEID-FMK shows a preference for caspase-6, some level of cross-reactivity with other caspases can occur, particularly at higher concentrations. For instance, studies have shown that Z-VEID-FMK can also inhibit the activity of caspase-8, another key player in the apoptotic cascade. apexbt.com Caspase-3, a major executioner caspase, is generally less sensitive to Z-VEID-FMK compared to caspase-6. The precise inhibitory concentrations (IC50 values) of Z-VEID-FMK against a comprehensive panel of caspases are not consistently reported across the literature, making a definitive quantitative comparison challenging. However, the available data suggests a significant selectivity for caspase-6 over other caspases like caspase-3.
| Caspase Subtype | Known Peptide Inhibitor Sequence | General Role in Apoptosis | Reported Interaction with Z-VEID-FMK |
| Caspase-3 | Asp-Glu-Val-Asp (DEVD) | Executioner | Lower sensitivity compared to Caspase-6 |
| Caspase-6 | Val-Glu-Ile-Asp (VEID) | Executioner | Primary target, high sensitivity |
| Caspase-8 | Ile-Glu-Thr-Asp (IETD) | Initiator | Can be inhibited by Z-VEID-FMK |
Structural Basis of Caspase-6 Inhibition by Z-VEID-FMK
These structural studies reveal that the VEID peptide portion of the inhibitor settles into the substrate-binding cleft of caspase-6. The aspartate residue at the P1 position of the inhibitor forms critical hydrogen bonds with the S1 pocket of the enzyme, a key determinant of caspase substrate specificity. The side chains of the valine, glutamic acid, and isoleucine residues at the P4, P3, and P2 positions, respectively, make further contacts with corresponding subsites (S4, S3, and S2) on the caspase surface. These interactions correctly orient the FMK warhead in close proximity to the catalytic cysteine (Cys163). This precise positioning facilitates the nucleophilic attack by the cysteine's thiol group on the ketone of the FMK, leading to the formation of an irreversible covalent bond and the inactivation of the enzyme. The unique shape and charge distribution of the caspase-6 active site favor the binding of the VEID sequence over other peptide sequences, thus conferring the inhibitor's selectivity.
X-ray Crystallography Studies of Caspase-6-Inhibitor Complexes
X-ray crystallography has been instrumental in revealing the structural basis for caspase-6 activity and inhibition. Unlike other executioner caspases, caspase-6 possesses a remarkable conformational flexibility. nih.gov Structural studies have identified two distinct conformations: a canonical active state and a non-canonical inactive state. researchgate.netresearchgate.net
In its unbound (apo) form, mature caspase-6 can adopt a non-canonical helical conformation that is not observed in other caspases. nih.govresearchgate.net This inactive state is characterized by extended helices in regions that typically form a β-strand platform for substrate binding in other caspases. nih.gov However, upon binding to a substrate-like inhibitor such as Ac-VEID-CHO, caspase-6 transitions to the canonical active conformation, which is structurally similar to other active caspases. nih.govresearchgate.net
A pivotal study presented the crystal structure of caspase-6 in its non-canonical inactive conformation bound to the inhibitor Z-VAD-FMK. nih.gov This structure was unique because it demonstrated that an inhibitor could bind to this inactive state, highlighting a potential mechanism for allosteric inhibition. nih.gov The study suggested that the non-canonical form might represent a latent state of the enzyme, offering novel avenues for designing specific allosteric inhibitors that could lock the enzyme in this inactive state. nih.gov
| Caspase-6 State | PDB ID | Key Structural Features | Significance |
|---|---|---|---|
| Non-canonical apo state | 2WDP | Extended helices in the substrate-binding region; inactive conformation. researchgate.net | Reveals a unique inactive state not seen in other caspases, a potential target for allosteric inhibitors. nih.govnih.gov |
| Canonical active state (bound to Ac-VEID-CHO) | 3OD5 | Canonical β-strand platform in the substrate-binding region; active conformation. researchgate.net | Demonstrates the active conformation required for substrate cleavage, showing similarity to other executioner caspases. nih.gov |
| Non-canonical state bound to Z-VAD-FMK | Not specified in results | Inhibitor bound to the inactive, non-canonical conformation. nih.gov | Highlights a unique peptide binding mode and supports the feasibility of targeting the latent enzyme state. nih.gov |
Elucidation of Peptide Binding Modes
The binding of peptide inhibitors like Z-VEID-FMK to caspase-6 is critically dependent on the enzyme's conformational state. For caspase-6 to become catalytically active, it must transition from its unique helical (inactive) conformation to the canonical β-strand (active) conformation. nih.govnih.gov This significant conformational change is induced upon substrate or inhibitor binding. nih.gov
Hydrogen/deuterium exchange mass spectrometry studies have shown that unliganded caspase-6 exists in a dynamic equilibrium between the helical and strand conformations. nih.govresearchgate.net The binding of a substrate mimic forces the enzyme to adopt the canonical strand conformation exclusively. nih.gov This helix-strand interconversion is a distinctive feature of caspase-6 regulation. nih.govresearchgate.net
The crystallographic study of the caspase-6/Z-VAD-FMK complex revealed a novel peptide binding mode. nih.gov In this structure, the inhibitor was bound to the non-canonical, inactive conformation of the enzyme, a mode of interaction not previously observed. nih.gov This finding suggests that molecules can interact with and stabilize the latent form of caspase-6, preventing its transition to the active state required for proteolytic activity. This contrasts with the typical binding mode where inhibitors target the active site of the canonical enzyme conformation. Exploiting this unique structural feature and the associated conformational changes may provide new strategies for developing highly specific caspase-6 inhibitors for therapeutic use. nih.gov
Molecular Targets Cleaved or Modulated by Caspase-6 Activity
Caspase-6, an executioner caspase, is responsible for cleaving a specific set of proteins, leading to the cellular changes observed during apoptosis and other biological processes. rndsystems.comfrontiersin.org While it shares some substrates with other executioner caspases like caspase-3 and -7, it also possesses a unique substrate profile, defined by its preference for a Val-Glu-Ile-Asp (VEID) sequence in its targets. nih.gov
Canonical Apoptotic Substrates (e.g., Lamin A/C)
The most well-characterized canonical substrate of caspase-6 is Lamin A/C. frontiersin.orgnih.gov Lamins are nuclear intermediate filament proteins that maintain the structure and integrity of the cell nucleus. nih.gov During apoptosis, the cleavage of Lamin A/C by caspase-6 is a critical event that leads to the collapse of the nuclear lamina, chromatin condensation, and the formation of apoptotic bodies. nih.govnih.govresearchgate.net
Studies using caspase-6 deficient cells have demonstrated that in the absence of caspase-6, Lamin A is not cleaved, and apoptotic chromatin condensation is blocked. nih.govnih.gov This effect can be mimicked by treating cells with the caspase-6 inhibitor Z-VEID-FMK, which prevents Lamin A cleavage. nih.govnih.gov Notably, Lamin A is considered to be cleaved exclusively by caspase-6 during apoptosis, highlighting a non-redundant role for this enzyme in nuclear disassembly. nih.govresearchgate.net
Non-Canonical Substrates (e.g., Huntingtin, STAT1, SMSr, AP-2 alpha, GSDME)
Beyond its classical role in apoptosis, caspase-6 cleaves several non-canonical substrates, implicating it in various other cellular functions and disease states, particularly neurodegenerative disorders. nih.govfrontiersin.org
Huntingtin (HTT): The cleavage of the huntingtin protein by caspase-6 is a key event in the pathogenesis of Huntington's disease. frontiersin.orgresearchgate.net Specifically, cleavage after aspartate residue 586 (D586) in mutant huntingtin generates a toxic N-terminal fragment that contributes to neuronal dysfunction and degeneration. nih.govscispace.com Preventing this cleavage event protects against neurotoxicity in mouse models of the disease. researchgate.net The interaction between the cleaved huntingtin fragment and pro-caspase-6 can create a feed-forward loop that promotes further caspase-6 activation. nih.gov
STAT1 (Signal Transducer and Activator of Transcription 1): STAT1, a key component of cytokine signaling pathways, has been identified as a substrate for both caspase-3 and caspase-6. researchgate.net Cleavage of STAT1 by these caspases can modulate the cellular response to interferons and other signaling molecules.
SMSr: A novel and specific substrate for caspase-6 has been identified as SMSr. nih.gov
AP-2 alpha (Activating protein 2α): This transcription factor is preferentially cleaved by caspase-6 during apoptosis induced by tumor necrosis factor-alpha (TNF-α). nih.gov The cleavage and subsequent degradation of AP-2α are inhibited by the caspase-6-preferred antagonist Z-VEID-FMK, linking caspase-6 activity directly to the regulation of this transcription factor during apoptosis. nih.gov
Gasdermin B (GSDMB): While the outline mentions GSDME, current literature more strongly supports GSDMB as a caspase-6 substrate. GSDMB, a member of the gasdermin family involved in pyroptosis, can be cleaved by multiple caspases, including caspase-3, -6, and -7. oup.com This cleavage can modulate inflammatory cell death pathways. researchgate.net
| Substrate | Function | Associated Process / Disease | Reference |
|---|---|---|---|
| Huntingtin (HTT) | Scaffolding protein involved in various cellular functions | Huntington's Disease | frontiersin.orgresearchgate.net |
| STAT1 | Transcription factor in cytokine signaling | Immune response, Apoptosis | researchgate.net |
| SMSr | Not specified in results | Neurodegenerative Diseases (e.g., Alzheimer's, Huntington's) | nih.gov |
| AP-2 alpha | Transcription factor | TNF-α-induced Apoptosis | nih.gov |
| Gasdermin B (GSDMB) | Protein involved in programmed cell death | Inflammation, Pyroptosis | oup.com |
Caspase 6 Inhibition in Cellular Homeostasis and Dysfunction
Modulation of Programmed Cell Death Pathways by Z-VEID-FMK
Programmed cell death is a fundamental biological process that eliminates unwanted or damaged cells. It occurs through several distinct, yet interconnected, pathways. Z-VEID-FMK, by selectively targeting caspase-6, provides a unique lens through which to examine the role of this specific caspase in these complex signaling networks.
Apoptosis Regulation and Caspase Cascades
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. It is executed by a cascade of caspases, which are broadly categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).
Z-VEID-FMK, as a specific inhibitor of caspase-6, plays a significant role in modulating apoptotic signaling. apexbt.com Its primary mechanism of action is the irreversible binding to the active site of caspase-6, thereby preventing its catalytic activity. By inhibiting this key executioner caspase, Z-VEID-FMK can effectively block the downstream events of apoptosis. For instance, the inhibitor has been shown to prevent the loss of DNA-binding activity and subsequent apoptosis induced by tumor necrosis factor-alpha (TNFα). apexbt.com In studies involving the microinjection of active caspase-6 into neurons, Z-VEID-FMK significantly prevented the subsequent apoptotic cell death. apexbt.com
Interestingly, the influence of Z-VEID-FMK extends beyond the direct inhibition of caspase-6. Research has demonstrated that Z-VEID-FMK can also abolish the cleavage of procaspase-8, an initiator caspase that lies upstream of caspase-6 in some apoptotic pathways. apexbt.com This suggests a potential feedback loop or cross-talk between these caspases that is disrupted by the inhibition of caspase-6. However, it is important to note that in certain apoptotic models, such as Fas-mediated apoptosis, caspase-6 activation occurs downstream of caspase-8. apexbt.com The ability of Z-VEID-FMK to prevent TNFα-induced DNA fragmentation in luteal cells further underscores its anti-apoptotic capabilities. apexbt.com
| Apoptotic Stimulus | Cell Type | Effect of Z-VEID-FMK | Reference |
|---|---|---|---|
| Active Caspase-6 Microinjection | Neurons | Prevents apoptosis | apexbt.com |
| TNFα | Various | Prevents loss of DNA-binding activity and apoptosis | apexbt.com |
| Fas-mediated signaling | - | Abolishes procaspase-8 cleavage | apexbt.com |
| TNFα | Luteal Cells | Reduces DNA fragmentation | apexbt.com |
Inhibition of Pyroptosis via Caspase-6 Modulation
Pyroptosis is a highly inflammatory form of programmed cell death that, unlike apoptosis, results in the rupture of the cell membrane and the release of pro-inflammatory cytokines. This process is typically dependent on the activation of inflammatory caspases, such as caspase-1. While the role of caspase-6 in pyroptosis is an emerging area of research, some studies have implicated its involvement. For instance, caspase-6 has been shown to be involved in the activation of the ZBP1-NLRP3 inflammasome, which can lead to pyroptosis. invivogen.com
However, direct evidence detailing the specific inhibitory effect of Z-VEID-FMK on pyroptosis through caspase-6 modulation is not extensively documented in the currently available scientific literature. Most studies on the pharmacological inhibition of pyroptosis have focused on broader-spectrum caspase inhibitors, such as Z-VAD-FMK, which targets multiple caspases including the inflammatory caspases central to pyroptosis. biorxiv.orgnih.govfrontiersin.orgresearchgate.net Therefore, while the involvement of caspase-6 in certain pyroptotic pathways provides a rationale for investigating Z-VEID-FMK in this context, further research is required to definitively establish its role and efficacy as a specific inhibitor of pyroptosis.
PANoptosis Pathways and Caspase-6 Interplay
PANoptosis is a recently described inflammatory programmed cell death pathway that integrates key features of pyroptosis, apoptosis, and necroptosis. This intricate interplay between different cell death modalities is orchestrated by a multi-protein complex known as the PANoptosome. Emerging evidence has identified caspase-6 as a crucial component of the ZBP1-mediated PANoptosome, where it plays a role in facilitating the assembly of this complex and promoting PANoptosis. invivogen.com
Given the integral role of caspase-6 in the PANoptosome, its specific inhibition by Z-VEID-FMK is hypothesized to modulate PANoptotic signaling. However, direct experimental evidence from the reviewed literature that specifically demonstrates the effect of Z-VEID-FMK on PANoptosis is currently limited. The established involvement of caspase-6 in PANoptosome assembly strongly suggests that Z-VEID-FMK could serve as a valuable research tool to dissect the contribution of this specific caspase to the complex cross-talk within PANoptosis. Future studies utilizing Z-VEID-FMK are warranted to elucidate its precise impact on the regulation of this inflammatory cell death network.
Impact on Cell Survival and Viability
Beyond its role in orchestrating cell death, the inhibition of caspase-6 by Z-VEID-FMK has significant implications for cell survival and viability, particularly in the context of the nervous system.
Mechanisms of Z-VEID-FMK Mediated Neuroprotection
Z-VEID-FMK has demonstrated significant neuroprotective effects in various models of neuronal injury and neurodegeneration. One of the primary mechanisms underlying this neuroprotection is its ability to inhibit the apoptotic cascade within neurons. By blocking caspase-6, a key executioner of apoptosis, Z-VEID-FMK can prevent the dismantling of the cell and promote neuronal survival. apexbt.com
A remarkable aspect of Z-VEID-FMK-mediated neuroprotection is its profound impact on axonal health. Studies have shown that inhibition of caspase-6 with Z-VEID-FMK not only promotes the survival of retinal ganglion cells after optic nerve injury but also leads to robust axonal regeneration. nih.gov This is a significant finding, as the adult central nervous system has a very limited capacity for axonal regrowth. The administration of Z-VEID-FMK has been shown to enhance neurite outgrowth on myelin, a substrate that is typically inhibitory to axonal growth. nih.gov This suggests that caspase-6 is involved in the cellular pathways that restrict neuronal regeneration in the adult mammalian central nervous system. nih.gov
Furthermore, in models of ischemic stroke, the inhibition of caspase-6 has been shown to reduce infarct volume and brain edema, leading to improved neurological outcomes. The neuroprotective effects of caspase-6 inhibition in this context are associated with a decrease in the cleavage of downstream caspases, such as caspase-3, and an increase in the number of surviving neurons in the area surrounding the infarct.
| Model of Neuronal Injury | Observed Neuroprotective Effect of Z-VEID-FMK | Reference |
|---|---|---|
| Optic Nerve Injury | Enhanced retinal ganglion cell survival and robust axonal regeneration | nih.gov |
| Retinal explants on myelin | Enhanced neurite outgrowth | nih.gov |
| Cerebral Ischemia (Stroke) | Reduced infarct volume and brain edema, improved neurological deficits |
Influence on Cell Proliferation and Growth
The role of caspases is not limited to cell death; emerging evidence suggests their involvement in cellular processes such as proliferation and differentiation. The specific influence of Z-VEID-FMK on cell proliferation and growth is an area of active investigation, though direct and extensive data are somewhat limited compared to its role in apoptosis.
Some studies have indicated that the chemical inhibition of caspase-6 can have an impact on the proliferation of certain cell types. For example, research on B cells has shown that the inhibition of caspase-6 can reduce B-cell proliferation. nih.gov This suggests that in some cellular contexts, caspase-6 may have a pro-proliferative role.
However, it is important to note that much of the research on the effects of caspase inhibitors on cell proliferation has utilized broad-spectrum inhibitors like Z-VAD-FMK or inhibitors of other specific caspases such as the caspase-8 inhibitor Z-IETD-FMK. nih.govresearchgate.net These studies have shown that pan-caspase inhibition can suppress the proliferation of T cells, indicating a role for caspases in lymphocyte activation and expansion. nih.gov The immunosuppressive effects of Z-VAD-FMK have been linked to the induction of oxidative stress through the depletion of intracellular glutathione. researchgate.net
Regulation of Inflammatory Responses
The inhibition of Caspase-6 by Z-VEID-FMK has profound implications for the modulation of inflammatory processes. This is primarily understood through the fundamental role of Caspase-6 in inflammasome activation and the subsequent release of pro-inflammatory cytokines.
Caspase-6's Role in Inflammasome Activation
Caspase-6 is a key regulator of innate immunity and the activation of specific inflammasome complexes. nih.govnih.govnih.govnih.govfrontiersin.org Research has demonstrated that Caspase-6 is vital for the Z-DNA binding protein 1 (ZBP1)-mediated activation of the NLRP3 inflammasome, particularly in response to viral triggers like the influenza A virus (IAV). nih.govnih.gov The mechanism does not rely on the enzymatic activity of Caspase-6 but rather on its function as a scaffold protein. Caspase-6 interacts with Receptor-Interacting Protein Kinase 3 (RIPK3) and facilitates the binding of RIPK3 to ZBP1. nih.govnih.govfrontiersin.org This scaffolding role is crucial for the assembly of the inflammasome complex and subsequent downstream signaling.
However, the role of Caspase-6 is highly specific. Studies have shown that it is dispensable for the canonical activation of NLRP3, AIM2, NLRC4, and PYRIN inflammasomes, indicating a specialized function rather than a general requirement for inflammasome assembly. nih.govnih.gov
Modulation of Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-18)
The activation of the inflammasome is a critical step leading to the maturation and release of potent pro-inflammatory cytokines. By facilitating ZBP1-NLRP3 inflammasome activation, Caspase-6 plays an indirect but crucial role in the cleavage of Gasdermin D (GSDMD) and the subsequent release of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). frontiersin.org These cytokines are central mediators of fever, inflammation, and the innate immune response.
The use of caspase inhibitors has provided insight into these pathways. While the broad-spectrum caspase inhibitor Z-VAD-FMK has been shown to reduce lipopolysaccharide (LPS)-induced release of cytokines like TNF-α, IL-6, and IL-1β, the effects of the more specific Caspase-6 inhibitor Z-VEID-FMK are more targeted. nih.govnih.govugent.be For instance, Z-VEID-FMK can prevent TNFα-induced apoptosis, a process intertwined with inflammatory signaling. ijbs.com The context-dependent nature of Caspase-6's role is highlighted by findings that in certain non-canonical pathways of IL-1β maturation mediated by Caspase-8, inhibitors of executioner caspases, including Caspase-6, did not prevent cytokine activation. nih.gov
Table 1: Effect of Caspase Inhibitors on Cytokine Release and Inflammatory Signaling
| Inhibitor | Target(s) | Model System | Observed Effect |
|---|---|---|---|
| Z-VEID-FMK | Caspase-6 | Luteal Cells | Reduction in TNFα-induced DNA fragmentation. ijbs.com |
| Z-VAD-FMK | Pan-caspase | LPS-stimulated RAW 264.7 cells | Reduction in TNF, IL-6, and HMGB1 release. researchgate.net |
| Z-VAD-FMK | Pan-caspase | LPS-challenged mice | Reduced serum levels of TNF-α, IL-12, and IL-6. nih.govnih.gov |
| Z-IETD-FMK | Caspase-8 | Activated primary T cells | Significant inhibition of p65 nuclear translocation at 100 μM. nih.gov |
Alteration of Cellular Signaling Pathways
Beyond its role in direct inflammatory processes, the inhibition of Caspase-6 by Z-VEID-FMK affects a range of fundamental cellular signaling pathways, thereby influencing cell fate and function.
Effects on NF-κB and MAPK Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. While direct evidence for Caspase-6's role in NF-κB signaling is still emerging, studies with broader caspase inhibitors suggest a connection. The pan-caspase inhibitor Z-VAD-FMK has been shown to significantly decrease the nuclear translocation of the NF-κB p65 subunit in activated T cells, indicating that caspase activity can influence this pathway. nih.gov Some caspases are thought to act as scaffolding proteins in NF-κB signaling complexes, a role that may not always depend on their proteolytic activity. nih.gov
Mitogen-activated protein kinase (MAPK) cascades, including the JNK, p38, and ERK pathways, are critical for transducing extracellular signals into cellular responses. nih.govnih.gov The link between Caspase-6 and MAPK signaling appears to be stimulus- and pathway-specific. In the context of Tumor Necrosis Factor (TNF) signaling, the activation of c-Jun N-terminal kinase (JNK) is sensitive to caspase inhibition, with evidence pointing towards a potential role for Caspase-3 and/or Caspase-6 in modulating JNK activity. invivogen.com Conversely, the activation of p42/44 MAPK (ERK) and p38 MAPK by TNF was found to be insensitive to caspase inhibition in the same study, highlighting a delineated signaling pathway. invivogen.com
Interplay with Other Protein Degradation Pathways (e.g., Ubiquitination, Autophagy)
Cellular protein homeostasis is maintained by two major degradation systems: the ubiquitin-proteasome system (UPS) and autophagy. ovid.comresearchgate.net Caspase-6 has been shown to directly interact with and modulate components of both pathways.
A significant link to the UPS was identified through the discovery that Valosin-Containing Protein (p97), a key ATPase that regulates the processing of ubiquitinated proteins, is a substrate for Caspase-6. nih.gov Cleavage of p97 by Caspase-6 at the VAPD179 site has been observed in the brains of patients with Alzheimer's disease. nih.gov This cleavage event impairs the degradation of UPS model substrates, suggesting that Caspase-6 activity can directly lead to dysfunction in the ubiquitin-proteasome system. nih.gov
Caspase-6 also influences autophagy, a process of cellular self-digestion. nih.gov In certain cancer cell lines, Caspase-6 activity has been shown to enhance the degradation of essential autophagy-related proteins (ATGs) such as Beclin-1 and ATG5. nih.govijbs.com This action inhibits the pro-survival autophagic response and shifts the cellular balance towards apoptosis. This demonstrates a direct interplay where Caspase-6 can act as a switch, turning off a survival pathway to promote a death pathway. ijbs.com
Table 2: Caspase-6 Interaction with Protein Degradation Pathways
| Pathway | Caspase-6 Substrate/Target | Functional Consequence of Interaction |
|---|---|---|
| Ubiquitin-Proteasome System | Valosin-Containing Protein (p97) | Cleavage at D179 impairs UPS-mediated protein degradation. nih.gov |
| Autophagy | Beclin-1, ATG5 | Degradation of these key proteins inhibits autophagy and promotes apoptosis. nih.gov |
Modulation of Receptor-Mediated Signaling (e.g., TNFR)
Caspase-6 is a key executioner caspase within the apoptotic cascade initiated by death receptors, such as the Tumor Necrosis Factor Receptor (TNFR). rndsystems.com Upon activation by TNF, a signaling complex forms that leads to the activation of the initiator Caspase-8. rndsystems.com Activated Caspase-8 then proteolytically activates downstream executioner caspases, including Caspase-6, which carry out the systematic dismantling of the cell. rndsystems.com Therefore, inhibiting Caspase-6 with Z-VEID-FMK can block a critical step in the execution phase of TNF-induced apoptosis. ijbs.com
Furthermore, Caspase-6 modulates the non-apoptotic signaling outputs of TNFR. As mentioned previously, the activation of the JNK signaling pathway downstream of TNFR is sensitive to caspase inhibition, suggesting that Caspase-6 activity may influence the cellular stress response initiated by TNF, not just the death pathway. invivogen.com Studies using pan-caspase inhibitors like Z-VAD-FMK in the context of TNF signaling have yielded complex results, in some cases enhancing TNF-mediated necrosis while blocking apoptosis, indicating a complex regulatory role for caspases in determining the ultimate outcome of TNFR activation. ugent.benih.gov
Role of Caspase 6 in Disease Pathogenesis: Preclinical Research
Cancer Research
Beyond the nervous system, Caspase-6 has been identified as a regulator of immune cell function within the tumor microenvironment, demonstrating non-apoptotic roles that can influence tumor progression.
Tumor-associated macrophages (TAMs) are key components of the tumor microenvironment that can promote tumor growth, angiogenesis, and invasion. The alternative activation of macrophages (into a pro-tumoral M2-like phenotype) is a critical process in this context. Quantitative proteomic analysis has identified Caspase-6 as a protein that is significantly upregulated during the IL-4-induced alternative activation of macrophages. nih.govnih.gov
Preclinical studies have demonstrated that Caspase-6 plays a non-apoptotic role in promoting this activation. nih.gov Disrupting Caspase-6 expression or activity markedly suppresses the levels of biomarkers associated with alternatively activated macrophages. nih.govnih.gov Conversely, overexpression of Caspase-6 promotes their activation. nih.gov In the context of breast cancer models, Caspase-6 in TAMs was shown to regulate cancer cell invasion by modulating the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that degrade the extracellular matrix. nih.govnih.gov Ablation of Caspase-6 protein or activity suppressed this TAM-induced tumor cell invasion in vitro. nih.gov These findings reveal a critical role for Caspase-6 in regulating macrophage polarization and suggest it may be a key molecule in modulating the tumor immune microenvironment. nih.gov
Inhibition of Cancer Cell Invasion and Metastasis
The inhibitor Z-VEID-FMK has been used to probe the function of Caspase-6 in modulating the tumor microenvironment, specifically its influence on tumor-associated macrophages (TAMs) which are known to promote cancer cell invasion and migration. Research has identified Caspase-6 as a key regulator of the pro-invasive characteristics of these macrophages.
In a preclinical study, the inhibition of Caspase-6 in TAMs using Z-VEID-FMK led to a significant downregulation of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). These enzymes are crucial for degrading the extracellular matrix, a key step in tumor cell invasion. By reducing the expression of these proteins, Caspase-6 inhibition effectively diminishes the ability of TAMs to facilitate tumor cell invasion. These findings suggest that targeting Caspase-6 could be a strategy to counteract the pro-metastatic activity of immune cells within the tumor microenvironment.
| Treatment Group | Target Molecule | Observed Effect | Implication |
|---|---|---|---|
| TAMs + Z-VEID-FMK | MMP-2 | Downregulation | Reduced ECM Degradation |
| TAMs + Z-VEID-FMK | MMP-9 | Downregulation | Reduced ECM Degradation |
| TAMs + Z-VEID-FMK | Tumor Cell Invasion | Inhibition | Decreased Metastatic Potential |
Caspase-6 in Tumor Microenvironment Modulation
Caspase-6 plays a multifaceted role in shaping the tumor microenvironment (TME), influencing both immune cell function and programmed cell death pathways that impact anti-tumor immunity. In hypoxic and low-glucose conditions, often found in solid tumors, Caspase-6 can mediate a form of inflammatory cell death called pyroptosis by cleaving Gasdermin C (GSDMC). This process leads to the release of chemokines, such as CXCL2, which in turn recruits immunosuppressive myeloid-derived suppressor cells (MDSCs) into the TME. This recruitment dampens the anti-tumor immune response and facilitates cancer progression.
Furthermore, studies using Z-VEID-FMK have shown that inhibiting Caspase-6 can reverse the anti-inflammatory, pro-tumoral phenotype of TAMs. When treated with the inhibitor, TAMs exhibited reduced expression of anti-inflammatory cytokines like IL-10 and key enzymes such as Arginase-1, shifting them away from a state that supports tumor growth. This indicates that Caspase-6 is pivotal in maintaining an immunosuppressive TME.
Inflammatory and Immune Disorders
Macrophage Polarization and Alternative Activation (M1/M2)
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. Caspase-6 has been identified as a significant regulator of M2, or alternative, macrophage activation. Proteomic analysis revealed that Caspase-6 expression is dramatically increased in macrophages stimulated toward the M2 phenotype.
The use of the specific inhibitor Z-VEID-FMK has demonstrated that Caspase-6 activity is essential for maintaining the M2 phenotype. Inhibition of Caspase-6 in M2-polarized macrophages and in pro-tumoral TAMs, which share characteristics with M2 macrophages, led to a significant decrease in M2 markers. This included reduced expression and activity of Arginase-1 and lower production of the anti-inflammatory cytokine IL-10. These findings establish a direct role for Caspase-6 in promoting and sustaining the M2 macrophage phenotype.
| Cell Type | Treatment | Marker | Result |
|---|---|---|---|
| M2 Macrophage | Z-VEID-FMK | Arginase-1 | Decreased Expression & Activity |
| M2 Macrophage | Z-VEID-FMK | IL-10 | Decreased Production |
| TAM | Z-VEID-FMK | Arginase-1 | Decreased Expression & Activity |
| TAM | Z-VEID-FMK | IL-10 | Decreased Production |
Modulation of Inflammatory Responses in Specific Contexts
Beyond its role in macrophage polarization, Caspase-6 has been shown to have a non-apoptotic function in neuroinflammatory signaling, particularly in the context of chronic pain. Preclinical models of inflammatory and neuropathic pain have demonstrated that nerve injury leads to the activation of Caspase-6. This activated Caspase-6 contributes to the activation of microglia, the primary immune cells of the central nervous system.
Activated microglia, in turn, release pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), which drive central sensitization and maintain a state of chronic pain. The therapeutic potential of targeting this pathway has been demonstrated in animal models where the spinal application of the Caspase-6 inhibitor Z-VEID-FMK effectively relieved inflammatory pain, including mechanical allodynia and heat hyperalgesia. This highlights a critical role for Caspase-6 in the neuroinflammatory processes underlying chronic pain states.
Other Preclinical Disease Models
Liver Disease Models (e.g., NASH)
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation, cellular damage, and fibrosis. Recent preclinical research has uncovered a critical signaling pathway, termed the AMPK–Caspase-6 axis, that controls liver damage in NASH. In healthy livers, the energy-sensing enzyme AMP-activated protein kinase (AMPK) is active and phosphorylates procaspase-6, which inhibits its activation and subsequent hepatocyte apoptosis.
In both human and mouse models of NASH, AMPK activity is suppressed. This relieves the inhibition on Caspase-6, allowing it to become activated. Active Caspase-6 then triggers a feedforward loop of apoptosis, leading to sustained liver cell death, inflammation, and fibrosis, which are the hallmarks of NASH. Importantly, studies in mouse models have shown that pharmacologic inhibition of Caspase-6, even after the onset of the disease, can significantly improve liver damage and reduce fibrosis. This positions Caspase-6 as a key mediator of NASH pathogenesis and a potential therapeutic target for the disease.
Corneal Endothelial Dystrophy
Fuchs Endothelial Corneal Dystrophy (FECD) is a progressive disorder characterized by the degeneration of corneal endothelial cells and the formation of guttae, which are excrescences of the Descemet membrane. nih.govdovepress.com This loss of endothelial cells, which are crucial for maintaining corneal transparency, leads to corneal edema and vision impairment. nih.govdovepress.commdpi.com Preclinical research has identified apoptotic cell death as a central mechanism in the pathogenesis of FECD. nih.govjohnshopkins.edu Studies on corneal buttons from patients with Fuchs dystrophy have shown evidence of DNA fragmentation in endothelial cells, a key feature of apoptosis. johnshopkins.eduarvojournals.org
The involvement of caspases, a family of proteases that are key mediators of apoptosis, has been a focus of investigation for therapeutic intervention. rndsystems.comwikipedia.org While the specific role of caspase-6 is still under investigation, the therapeutic potential of inhibiting caspases in FECD has been demonstrated using pan-caspase inhibitors. nih.gov For instance, the pan-caspase inhibitor emricasan has been shown in preclinical models to have dual protective effects by suppressing apoptosis and inhibiting the accumulation of extracellular matrix, a pathological hallmark of FECD. nih.gov These findings suggest that targeting caspase-mediated pathways could be a viable pharmacological strategy for FECD.
The caspase-6 inhibitor, Z-VEID-FMK, serves as a crucial tool in this research context. rndsystems.com As a cell-permeable and irreversible inhibitor, it allows for the specific investigation of the role of caspase-6 in the apoptotic cascade affecting corneal endothelial cells. rndsystems.com By selectively blocking caspase-6 activity, researchers can dissect its specific contribution to endothelial cell death in FECD models, distinguishing its role from other executioner caspases like caspase-3 and caspase-7. rndsystems.commdpi.com Although direct preclinical studies of Z-VEID-FMK in FECD models are not extensively documented, its utility in elucidating the fundamental mechanisms of apoptosis underpins its importance in developing targeted therapies for neurodegenerative and other diseases involving caspase-6 activation. nih.govucla.edu
Table 1: Role of Apoptosis and Caspase Inhibition in Fuchs Endothelial Corneal Dystrophy (FECD) Models
| Key Pathological Feature | Observation in FECD Models | Therapeutic Approach Explored | Key Findings | Relevant Citations |
|---|---|---|---|---|
| Endothelial Cell Loss | Progressive degeneration and loss of corneal endothelial cells. | Pan-caspase inhibition (using emricasan). | Inhibition of apoptosis led to higher endothelial cell density in mouse models. | nih.govdovepress.com |
| Apoptosis | Increased DNA fragmentation and presence of apoptotic cells in the corneal endothelium of FECD patients. | Targeting apoptotic pathways. | Apoptosis is suggested to be an important mechanism in endothelial cell degeneration in FECD. | johnshopkins.eduarvojournals.org |
| Extracellular Matrix (ECM) Accumulation | Formation of guttae on Descemet's membrane. | Pan-caspase inhibition (using emricasan). | Inhibition of caspase-7-mediated ECM accumulation was observed. | nih.gov |
Infectious Disease Models (e.g., Viral Infections, Bacterial Infections)
Viral Infections
Caspase-6 has been identified as a critical regulator of innate immunity and host defense in the context of viral infections. stjude.orgnih.gov Its role is particularly prominent in the host response to Influenza A Virus (IAV). Preclinical studies have shown that caspase-6 is essential for activating programmed cell death pathways, collectively known as PANoptosis (a combination of pyroptosis, apoptosis, and necroptosis), which helps to control viral replication. nih.govnih.gov In murine models, a deficiency in caspase-6 results in increased susceptibility to IAV infection and higher viral loads in the lungs. stjude.orgnih.gov Mechanistically, caspase-6 facilitates the assembly of the Z-DNA binding protein 1 (ZBP1)-PANoptosome, an inflammatory cell death-inducing complex, by interacting with RIPK3. stjude.orgnih.gov
The inhibitor Z-VEID-FMK has been utilized to probe the function of caspase-6 in these pathways. Research has demonstrated that inhibiting caspase-6 can have a direct impact on viral replication. In studies involving coronaviruses, treatment with Z-VEID-FMK was shown to limit the replication of several human coronaviruses, including MERS-CoV, SARS-CoV-1, and SARS-CoV-2. researchgate.net This suggests that, in contrast to the protective role of caspase-6 activation in influenza, some viruses may exploit the caspase-6 pathway to facilitate their own replication. researchgate.net
Table 2: Preclinical Research on Z-VEID-FMK in Viral Infection Models
| Virus Model | Cell Line | Effect of Z-VEID-FMK Treatment | Relevant Citation |
|---|---|---|---|
| MERS-CoV | BEAS2B | Inhibited viral replication. | researchgate.net |
| SARS-CoV-2 | VeroE6 | Inhibited viral replication. | researchgate.net |
| SARS-CoV-1 | VeroE6 | Inhibited viral replication. | researchgate.net |
| HCoV-229E | Huh-7 | Inhibited viral replication. | researchgate.net |
| HCoV-OC43 | HCT-8 | Inhibited viral replication. | researchgate.net |
Bacterial Infections
In the context of bacterial infections, caspase-6 plays a significant role in modulating the host's inflammatory response, particularly against gram-negative bacteria. nih.gov Research has demonstrated that caspase-6 is a critical component in promoting the activation of the caspase-11-NLRP3 inflammasome. nih.gov The inflammasome is a multiprotein complex that triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18 and induces a form of inflammatory cell death called pyroptosis. nih.govnih.gov
In preclinical studies using bone marrow-derived macrophages (BMDMs), the absence of caspase-6 led to a marked decrease in NLRP3 inflammasome activation, cleavage of caspase-11 and gasdermin D (GSDMD), and subsequent cell death upon infection with gram-negative bacteria such as Escherichia coli and Citrobacter rodentium. nih.gov The loss of caspase-6 also resulted in reduced secretion of the key inflammatory cytokines IL-1β and IL-18. nih.gov These findings highlight that caspase-6 is not merely an executioner of apoptosis but also a regulator of inflammatory responses to bacterial pathogens. nih.gov Therefore, the specific inhibition of caspase-6 with Z-VEID-FMK provides a valuable tool for studying and potentially modulating the intense inflammatory responses that can lead to tissue damage during severe bacterial infections.
Table 3: Role of Caspase-6 in Gram-Negative Bacterial Infection Models
| Bacterial Model | Cell/Animal Model | Key Finding Related to Caspase-6 | Effect of Caspase-6 Absence | Relevant Citation |
|---|---|---|---|---|
| Escherichia coli | Bone Marrow-Derived Macrophages (BMDMs) | Promotes CASP11-NLRP3 inflammasome activation. | Decreased IL-1β and IL-18 release; reduced cell death. | nih.gov |
| Citrobacter rodentium | Bone Marrow-Derived Macrophages (BMDMs) | Contributes to inflammasome activation and pyroptosis. | Decreased cleavage of caspase-1, caspase-11, and GSDMD. | nih.gov |
Research Methodologies and Experimental Models
In Vitro Experimental Models
In vitro models offer controlled environments to study the direct effects of Z-VEID-FMK on cellular and biochemical systems. These models range from isolated cell cultures to more complex tissue preparations that preserve cytoarchitecture.
Z-VEID-FMK has been widely applied in various cell culture systems to investigate the function of caspase-6 in apoptosis and other cellular pathways.
Primary Neurons : In cultures of human primary neurons, Z-VEID-FMK has been shown to be a potent inhibitor of caspase-6-mediated apoptosis. Studies involving the microinjection of active caspase-6 directly into these neurons demonstrated that subsequent treatment with Z-VEID-FMK could significantly prevent the resulting cell death. This established that caspase-6 can act as a direct and sufficient executioner of apoptosis in human neurons. In dorsal root ganglion (DRG) neurons derived from embryos, Z-VEID-FMK protects sensory and sympathetic axons from degeneration following the withdrawal of nerve growth factor (NGF) jneurosci.org.
Macrophages : Research on the specific role of caspase-6 in macrophages using Z-VEID-FMK is less extensive than studies with pan-caspase inhibitors. However, in studies on influenza A virus (IAV) infection in THP-1 cells, a human monocytic cell line often used as a model for macrophages, treatment with Z-VEID-FMK significantly reduced the cleavage of the viral M2 protein, pointing to a dominant role for caspase-6 in this process during infection embopress.org. In contrast, much of the research in macrophage cell lines like J774A.1 and RAW264.7 has utilized the pan-caspase inhibitor Z-VAD-FMK, which can induce a form of programmed necrosis (necroptosis) under inflammatory conditions rather than preventing cell death jneurosci.orgresearchgate.net.
Immortalized Cell Lines : The inhibitor has been evaluated in numerous immortalized cell lines. In human iPSC-derived neurons carrying a V337M MAPT mutation, which is associated with tauopathy, Z-VEID-FMK reversed the increased caspase-6 activity induced by staurosporine (B1682477) treatment biorxiv.org. In studies of p815 mastocytoma cells, Z-VEID-FMK was used to demonstrate that the pan-caspase inhibitor Z-VAD-FMK is a poor inhibitor of caspase-6, and co-treatment with Z-VEID-FMK was required to substantially prevent genistein-induced apoptosis nih.gov. In rat luteal cells, Z-VEID-FMK was effective in reducing DNA fragmentation induced by tumor necrosis factor-alpha (TNFα) nih.gov.
| Cell Type | Experimental Context | Key Finding with Z-VEID-FMK | Reference |
|---|---|---|---|
| Human Primary Neurons | Microinjection of active caspase-6 | Significantly prevents caspase-6-mediated apoptosis. | |
| Embryonic Dorsal Root Ganglion (DRG) Neurons | Nerve Growth Factor (NGF) withdrawal | Protects axons from degeneration. | jneurosci.org |
| THP-1 (Human Monocytic Cell Line) | Influenza A Virus (IAV) infection | Significantly reduces caspase-6-mediated cleavage of viral M2 protein. | embopress.org |
| iPSC-derived Neurons (V337M MAPT mutation) | Staurosporine-induced apoptosis | Reverses the increase in caspase-6 activity. | biorxiv.org |
| p815 Mastocytoma Cells | Genistein-induced apoptosis | Prevents apoptosis, highlighting the inefficiency of Z-VAD-FMK against caspase-6. | nih.gov |
Cell-free biochemical assays are essential for determining the potency and selectivity of enzyme inhibitors. Z-VEID-FMK has been characterized in such systems using purified enzymes. These assays typically measure the inhibition of substrate cleavage by recombinant caspases.
In a comparative study, the inhibitory concentration (IC50) of Z-VEID-FMK was determined against purified executioner caspases. The results demonstrated a preference for caspase-6, although cross-reactivity with other caspases was noted. For instance, one analysis reported an enzymatic IC50 value of 0.129 µM for Z-VEID-FMK against caspase-6, while the IC50 against caspase-3 was 0.46 µM nih.gov. Another study confirmed the potency of Z-VEID-FMK but also highlighted the cross-reactivity of many peptide-based inhibitors; it showed that Ac-DEVD-CHO (a nominal caspase-3 inhibitor) and Ac-IETD-CHO (a nominal caspase-8 inhibitor) could inhibit caspase-6 with potencies similar to the specific inhibitor Ac-VEID-CHO nih.gov.
Further cell-free experiments have compared Z-VEID-FMK to novel inhibitors. For example, a huntingtin-based peptide inhibitor, ED11, was shown to inhibit caspase-6 activity in a cell-free assay by monitoring the cleavage of the fluorogenic substrate Z-VEID-aminoluciferin nih.govoup.com. This assay confirmed the direct inhibitory action of these compounds on the enzyme in an isolated system.
Organotypic slice cultures represent an intermediate model between dissociated cell cultures and in vivo systems, as they preserve the three-dimensional cellular architecture and local synaptic circuitry of the tissue nih.govplos.orgnih.gov. This model is particularly valuable for neurodegeneration research f1000research.com.
Z-VEID-FMK has been effectively used in organotypic models of the retina. In cultured rat retinal whole mounts, treatment with Z-VEID-FMK enhanced the survival of retinal ganglion cells (RGCs) nih.gov. Furthermore, in retinal explant cultures grown on myelin (a substrate that normally inhibits axonal growth), Z-VEID-FMK treatment promoted significant neurite extension, suggesting a role for caspase-6 in mediating the inhibitory effects of myelin nih.gov. In a separate study using neonatal retinal explants, the related inhibitor Ac-VEID-CHO was shown to prevent RGC death following axon damage (axotomy) scielo.br. In contrast, in an organotypic slice culture model of Alzheimer's disease, a caspase-6 inhibitor did not prevent amyloid-beta-induced dendritic spine loss, indicating that caspase-6 may not be involved in that specific pathological process researchgate.net.
In Vivo Animal Models
In vivo models are crucial for understanding the physiological and pathological roles of an enzyme in a whole organism. Z-VEID-FMK has been used in rodent models to explore the consequences of caspase-6 inhibition in the context of injury and disease.
The application of Z-VEID-FMK in rodent models has provided strong evidence for the role of caspase-6 in neuronal injury and axon regeneration failure.
Optic Nerve Injury : In a rat model of optic nerve crush, intraocular injection of Z-VEID-FMK led to improved survival of RGCs and, remarkably, to robust axonal regeneration nih.gov. This was a significant finding, as the adult central nervous system (CNS) has a very limited capacity for regeneration. The number of regenerating axons in Z-VEID-FMK-treated animals was significantly higher at various distances from the injury site compared to controls nih.gov.
Inflammatory Pain : In a mouse model of formalin-induced inflammatory pain, spinal (intrathecal) injection of Z-VEID-FMK produced a dose-dependent reduction in second-phase pain behavior nih.gov. This suggests that caspase-6 activity in the spinal cord contributes to the central sensitization that underlies persistent pain states nih.gov.
| Rodent Model | Injury/Disease | Key Finding with Z-VEID-FMK | Reference |
|---|---|---|---|
| Rat | Optic Nerve Crush | Enhanced retinal ganglion cell survival and promoted robust axonal regeneration. | nih.gov |
| Mouse | Formalin-Induced Inflammatory Pain | Dose-dependently reduced nociceptive pain behavior. | nih.gov |
Genetic models, such as knockout mice that lack a specific gene, are the gold standard for validating the target of a pharmacological inhibitor. The use of Z-VEID-FMK in conjunction with caspase-6 deficient (Casp6–/–) mice allows researchers to distinguish between on-target and potential off-target effects of the inhibitor.
In one study, researchers used spinal cord slices from both wild-type and Casp6–/– mice to test the specificity of Z-VEID-FMK nih.gov. The inhibitor suppressed noxious stimulation-induced synaptic activity in slices from wild-type mice. However, Z-VEID-FMK had no effect on the synaptic activity in slices from Casp6–/– mice, confirming that its action in this context is selectively mediated through the inhibition of caspase-6 nih.gov. Another study utilized DRG neurons cultured from Caspase-6-knockout embryos to compare the phenotype of genetic deletion with pharmacological inhibition using Z-VEID-FMK in the context of developmental axon degeneration jneurosci.org. These studies underscore the value of using genetic models to validate the specificity and mechanism of action of Z-VEID-FMK.
Techniques for Assessing Caspase-6 Activity and Inhibition
The study of Caspase-6 and its inhibition by Z-VEID-FMK relies on a variety of established and advanced biochemical and cellular techniques. These methodologies allow for the precise measurement of enzyme activity, visualization of its activation and localization within cells, and analysis of the downstream cellular consequences of its inhibition.
Enzymatic Activity Assays (e.g., Fluorometric Substrate Cleavage, FRET-based)
Enzymatic activity assays are fundamental to quantifying the catalytic efficiency of Caspase-6 and the potency of its inhibitors. These assays typically utilize a synthetic substrate that mimics the natural Caspase-6 cleavage sequence, Valine-Glutamate-Isoleucine-Aspartate (VEID). nih.gov
Fluorometric substrate cleavage assays are a common approach. They employ a peptide substrate, such as Ac-VEID-AMC (Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin), which is non-fluorescent. Upon cleavage by active Caspase-6, the fluorogenic group (AMC) is released, emitting a measurable fluorescent signal. The rate of fluorescence increase is directly proportional to Caspase-6 activity. The inhibitory effect of Z-VEID-FMK is determined by its ability to reduce this rate.
Another sensitive method involves the use of fluorescently labeled caspase inhibitors (FLICA). nih.gov For instance, FAM-VEID-FMK is a carboxyfluorescein (FAM) labeled reagent that is cell-permeable and binds irreversibly to active Caspase-6. nih.govaatbio.com The resulting fluorescence can be quantified using a fluorescence microplate reader, providing a direct measure of active Caspase-6 in cell populations. aatbio.com In one study, Jurkat cells induced to undergo apoptosis with staurosporine showed a significant increase in fluorescence when incubated with FAM-VEID-FMK, indicating Caspase-6 activation. aatbio.com
The table below summarizes findings from a study comparing the potency of various peptide-derived caspase inhibitors, including Z-VEID-FMK, in both enzymatic and cellular assays.
| Compound | Cellular Lamin Cleavage IC50 (µM) | Enzymatic Caspase-6 IC50 (µM) |
|---|---|---|
| Ac-VEID-CHO | >100 | 0.016 |
| z-VEID-FMK | 45 | 0.129 |
| z-VAD-FMK | 44 | 2.11 |
| Q-VD-OPh | 0.94 | 0.156 |
Data adapted from a study on the potency of peptide-derived caspase inhibitors. nih.gov
Western Blot Analysis for Cleaved Substrates and Pro-forms
Western blot analysis is a cornerstone technique for observing the direct consequences of Caspase-6 activity within a cell. It allows for the detection of specific proteins, including the unprocessed pro-caspase-6 and its activated (cleaved) forms. Furthermore, it is used to identify the cleavage of specific downstream substrates of Caspase-6.
A hallmark substrate for Caspase-6 is Lamin A/C. nih.govresearchgate.net During apoptosis, Caspase-6 cleaves Lamin A/C, and this event can be visualized by Western blotting using antibodies that detect either the full-length or the cleaved fragment of the protein. The addition of Z-VEID-FMK to cell cultures can inhibit or reduce the appearance of this cleaved Lamin A/C fragment, providing direct evidence of its efficacy as a Caspase-6 inhibitor within a cellular context. portlandpress.com
In studies investigating novel Caspase-6 substrates, HeLa cells were treated with an apoptosis-inducing agent (staurosporine) in the presence or absence of caspase inhibitors. researchgate.net Western blot analysis showed that Z-VEID-FMK could block the cleavage of potential substrates like Kinesin5B and GEP100. researchgate.net Similarly, in leukemic NB4 cells, Z-VEID-FMK was shown to prevent the butyrate-induced cleavage of STAT1, implicating Caspase-6 in this process. oncotarget.com The pan-caspase inhibitor Z-VAD-FMK is often used as a control in these experiments to demonstrate that the cleavage is caspase-dependent. researchgate.netinvivogen.compromega.com
The following table details the effect of Z-VEID-FMK on the cleavage of various proteins in staurosporine-treated HeLa cells, as determined by Western blot analysis.
| Substrate Candidate | Cleavage with Staurosporine (STS) | Cleavage with STS + Z-VEID-FMK | Cleavage with STS + Z-DEVD-FMK (Caspase-3/-7 Inhibitor) |
|---|---|---|---|
| Kinesin5B | Yes | Blocked | Inhibited Completely |
| GEP100 | Yes | Blocked | Inhibited Completely |
| HAUSP | Yes | Slightly Inhibited | Still Cleaved |
| SDCCAG3 | Yes | Slightly Inhibited | Inhibited Completely |
| PARD3 | Yes | Slightly Inhibited | Still Cleaved |
Data summarized from in vivo cleavage assays. researchgate.net
Immunofluorescence and Immunohistochemistry for Localization and Activation
Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful imaging techniques used to visualize the subcellular localization of proteins and monitor their activation state within intact cells and tissues. These methods utilize antibodies that specifically recognize the target protein, in this case, Caspase-6 or its cleaved substrates.
Fluorescently labeled caspase inhibitors (FLICA), such as FAM-VEID-FMK, can be used as probes in these applications. aatbio.comnih.gov Because these reagents bind specifically to the active form of the enzyme, they allow for the direct visualization of cells where Caspase-6 has been activated. aatbio.com Following incubation with the FLICA reagent, cells can be analyzed by fluorescence microscopy to determine the location and intensity of the fluorescent signal, which corresponds to the sites of active Caspase-6. nih.gov This provides spatial information that is not available from lysate-based enzymatic assays or Western blotting.
These techniques can reveal, for example, whether active Caspase-6 is localized to the nucleus or the cytoplasm, offering clues about its specific roles and substrates in different cellular compartments during apoptosis. The specificity of the staining can be confirmed by pre-treating cells with an unlabeled inhibitor like Z-VEID-FMK, which should prevent the binding of the fluorescent probe and thus reduce or eliminate the fluorescent signal.
Flow Cytometry for Cell Death Analysis
Flow cytometry is a high-throughput technique that allows for the rapid analysis of individual cells within a population. youtube.comspringernature.com It is extensively used in apoptosis research to quantify the number of cells undergoing cell death and to dissect different stages of the apoptotic process.
In the context of Caspase-6, flow cytometry can be combined with fluorescent probes like FAM-VEID-FMK to detect caspase activation on a single-cell basis. aatbio.comnih.gov Cells are incubated with the fluorescent inhibitor, and then the fluorescence intensity of thousands of individual cells is measured as they pass through a laser beam. nih.gov This generates quantitative data on the percentage of cells in a population that have active Caspase-6.
This method can be used to assess the efficacy of Z-VEID-FMK in preventing apoptosis. For example, a cell population can be treated with an apoptotic stimulus in the presence or absence of the inhibitor. Subsequent analysis by flow cytometry using a FLICA reagent would show a decrease in the fluorescently labeled cell population in the inhibitor-treated sample, demonstrating the compound's protective effect. nih.gov Multiparameter flow cytometry can further combine caspase activation analysis with other apoptotic markers, such as changes in plasma membrane integrity (using dyes like propidium (B1200493) iodide) or phosphatidylserine (B164497) externalization (using Annexin V), to provide a more detailed picture of the cell death process. nih.govmerckmillipore.com
Advanced Molecular and Cellular Methodologies
To complement biochemical and imaging techniques, advanced molecular tools are employed to manipulate gene expression. These methods provide deeper insights into the specific role of Caspase-6 in cellular pathways by either removing the protein from the system or expressing it at higher levels, and then observing the effect of inhibitors like Z-VEID-FMK.
siRNA-mediated Knockdown and Gene Overexpression Studies
siRNA-mediated Knockdown: Small interfering RNA (siRNA) is a powerful tool used to silence gene expression in a highly specific manner. nih.gov Researchers can introduce synthetic siRNA molecules designed to target the messenger RNA (mRNA) of Caspase-6 into cells. This leads to the degradation of the Caspase-6 mRNA, thereby preventing the synthesis of the Caspase-6 protein—a process known as knockdown. nih.gov
Gene Overexpression Studies: Conversely, gene overexpression involves introducing a plasmid containing the Caspase-6 gene into cells, leading to the production of higher-than-normal levels of the enzyme. This can be used to study the direct consequences of elevated Caspase-6 activity. In such a system, Z-VEID-FMK serves as a critical tool to demonstrate that the observed effects are due to the enzymatic activity of the overexpressed Caspase-6 and not merely its presence. For example, in HCT116 cells overexpressing Caspase-6, treatment with inhibitors was shown to decrease Caspase-6 activity and reduce the cleavage of its substrates. nih.gov These studies are crucial for understanding the pathological consequences of Caspase-6 hyperactivity and for testing the efficacy of inhibitors in a high-activity context. nih.govresearchgate.net
Quantitative Proteomic Analysis for Substrate Identification
The identification of caspase-6 substrates is crucial for understanding its biological functions. Quantitative proteomic approaches have been instrumental in discovering novel substrates for this enzyme. One common methodology involves the use of two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry. nih.govbmbreports.org In this approach, cell extracts are treated with recombinant active caspase-6. nih.govbmbreports.org A control group is treated with an inactive form of the enzyme. nih.gov By comparing the protein spots between the two groups on the 2-DE gels, proteins that have been cleaved by caspase-6 can be identified. nih.gov These protein spots are then excised and analyzed by techniques such as MALDI-TOF mass spectrometry to determine their identity. nih.govnih.gov
In one such study using HepG2 cell extracts, this method identified 34 candidate proteins as potential caspase-6 substrates. nih.govbmbreports.org Further validation through in vitro and in vivo cleavage assays confirmed several of these candidates as bona fide substrates. nih.govbmbreports.org
Another powerful technique for identifying caspase substrates is N-terminomics. mdpi.com This method specifically enriches and identifies the N-terminal peptides of proteins, which are newly generated upon cleavage by proteases like caspases. mdpi.com This approach has been successfully used to profile substrates of various caspases, including caspase-6. mdpi.com By quantifying the abundance of these neo-N-terminal peptides, researchers can determine the efficiency and hierarchy of substrate cleavage. pnas.org
The following table summarizes a selection of novel caspase-6 substrates identified through proteomic analyses.
| Protein Name | Function | Validation Method |
| HAUSP (USP7) | Deubiquitinating enzyme | In vitro and in vivo cleavage assay |
| Kinesin-5B (KIF11) | Mitotic kinesin | In vitro and in vivo cleavage assay |
| GEP100 (ARFGEF1) | Guanine nucleotide exchange factor | In vitro and in vivo cleavage assay |
| SDCCAG3 | Protein of unknown function | In vitro and in vivo cleavage assay |
| PARD3 | Polarity protein | In vitro and in vivo cleavage assay |
| Lamin A/C | Nuclear structural protein | Immunoblotting |
| PARP | DNA repair and apoptosis | Immunoblotting |
This table is generated based on data from a proteomic study identifying novel caspase-6 substrates. nih.gov
High-Throughput Screening Approaches for Novel Inhibitors
The discovery of novel and specific caspase-6 inhibitors is an active area of research, with high-throughput screening (HTS) being a primary strategy. nih.gov HTS allows for the rapid screening of large chemical libraries to identify compounds that modulate the activity of a target enzyme. nih.gov For caspases, these assays are typically configured in a multi-well plate format, making them amenable to automation. nih.gov
A common HTS approach for caspase inhibitors involves a reconstituted in vitro system where the activation of the caspase is measured. nih.gov For instance, a system could be designed to measure the activity of caspase-6 on a fluorogenic substrate. Potential inhibitory compounds are added to the wells, and a reduction in fluorescence signal indicates inhibition of caspase-6 activity. This method was successfully used to identify a class of allosteric, non-peptide caspase inhibitors. nih.gov
Various detection methods can be employed in HTS for caspase inhibitors, including:
Colorimetric Assays: These assays use a chromogenic substrate that releases a colored product upon cleavage by the caspase. The intensity of the color is proportional to the enzyme activity. eurekaselect.com
Fluorescence Polarization Assays: This method measures the change in the polarization of fluorescently labeled substrates upon cleavage. eurekaselect.com
Chemical Array Methods: Small molecule libraries are immobilized on a solid support and screened for their ability to bind to or inhibit the target caspase. eurekaselect.com
The following table provides an overview of different HTS approaches that can be adapted for the discovery of novel caspase-6 inhibitors.
| Screening Method | Principle | Advantages | Considerations |
| Fluorogenic Assay | Measures the cleavage of a peptide substrate linked to a fluorescent reporter. | High sensitivity and suitable for automation. | Potential for autofluorescence from library compounds. |
| Colorimetric Assay | Measures the cleavage of a peptide substrate linked to a chromogenic reporter. | Cost-effective and straightforward. | Lower sensitivity compared to fluorogenic assays. |
| Fluorescence Polarization | Measures changes in the rotational speed of a fluorescently labeled substrate upon cleavage. | Homogeneous assay format (no separation steps). | Requires specialized instrumentation. |
| Activity-Based Protein Profiling (ABPP) | Uses probes that covalently bind to the active site of the enzyme. | Can identify inhibitors that target the active site. | May not identify allosteric inhibitors. |
| Allosteric Inhibitor Screen | Identifies compounds that bind to a site other than the active site to modulate enzyme activity. | Can lead to more specific inhibitors. | Requires a more complex assay setup to differentiate from active site inhibitors. |
This table outlines various high-throughput screening methodologies applicable to the discovery of caspase inhibitors. nih.govnih.goveurekaselect.com
Future Directions and Preclinical Therapeutic Development
Development of Next-Generation Caspase-6 Inhibitors
The development of drugs targeting caspases has been challenging. nih.gov While caspases are attractive therapeutic targets, creating drugs that target their active sites has proven difficult. nih.gov The high degree of conservation in the catalytic sites among different caspases makes it difficult to develop highly selective inhibitors. nih.govucla.edu This has led researchers to explore alternative strategies to overcome the limitations of current inhibitors like Z-VEID-FMK, which include poor stability and bioavailability. nih.govresearchgate.net
A primary challenge with peptide-based inhibitors is their pharmacological drawbacks, including low potency, rapid metabolism, and poor stability. nih.gov To address these issues, several strategies are being pursued to create modified peptides and mimetics with greater resistance to proteolysis and improved bioavailability. researchgate.net
Structural Modifications: Chemical modifications are a key strategy to improve peptide stability. mdpi.com This includes:
Peptide Cyclization: This technique enhances stability by removing the N- and C-termini, which are vulnerable to enzymatic breakdown. mdpi.comresearchgate.net Cyclization can stabilize the peptide's conformation, leading to more favorable pharmacokinetic properties. researchgate.net
Incorporation of Non-Natural Amino Acids: Swapping standard L-amino acids with their D-enantiomers can make peptides resistant to proteolytic degradation, thereby increasing their half-life. researchgate.netnih.gov
Targeting Unique Residues: A promising approach for specificity involves targeting unique, non-catalytic cysteine residues. Researchers have developed inhibitors that are highly selective for caspase-6 (500 to 10,000-fold more selective than for closely related caspases) by covalently binding to Cys264, a residue present only in caspase-6. umass.eduacs.org
Formulation Strategies: Enhancing bioavailability for oral delivery is another critical area. This involves:
Enzyme Inhibitors: Co-administering protease inhibitors can prevent the degradation of peptide drugs in the gastrointestinal tract. nih.gov
Permeation Enhancers: These compounds facilitate the transport of therapeutic agents across biological membranes into the bloodstream. nih.gov
Delivery Vectors: Cell-penetrating peptides (CPPs) can be used as delivery vectors to transport molecules like Z-VEID-FMK into cells. nih.gov
Allosteric modulation, which involves targeting sites on an enzyme other than the active site, presents a promising alternative to traditional active-site inhibition. nih.govpnas.org This strategy can offer greater specificity and may avoid the need for the anionic and electrophilic properties found in most active-site inhibitors. nih.gov
Researchers have identified a conserved allosteric site in a cavity at the dimer interface of caspases, approximately 14 Å from the active site. pnas.org For caspase-6 specifically, a putative allosteric site has been identified at its dimer interface. nih.gov Fragment-based screening has led to the discovery of small molecules that bind to this site, stabilizing the inactive procaspase-6 zymogen form and preventing its activation. nih.govresearchgate.net This approach offers a novel strategy for controlling caspase-6 activation. nih.gov
Virtual screening of thousands of compounds against a putative allosteric pocket in active caspase-6 has also identified novel noncompetitive inhibitors. nih.govucla.eduresearchgate.net These findings pave the way for the development and optimization of small-molecule allosteric inhibitors for caspase-6. nih.govucla.eduresearchgate.net
| Strategy for Next-Gen Inhibitors | Description | Rationale |
| Structural Modification | Altering the peptide backbone, e.g., through cyclization or incorporating D-amino acids. researchgate.netresearchgate.netnih.gov | Increases resistance to enzymatic degradation and improves metabolic stability. researchgate.netnih.gov |
| Targeting Unique Residues | Designing inhibitors that bind to unique amino acids, such as Cys264 in caspase-6. umass.eduacs.org | Achieves high isoform selectivity, avoiding off-target effects on other caspases. umass.edu |
| Allosteric Modulation | Targeting sites other than the highly conserved active site, such as the dimer interface. nih.govpnas.org | Offers greater specificity and a different mechanism of inhibition by stabilizing an inactive conformation. nih.govpnas.org |
| Enhanced Delivery | Using formulation strategies like permeation enhancers or cell-penetrating peptides. nih.govnih.gov | Overcomes poor membrane permeability and improves the ability of the inhibitor to reach its intracellular target. nih.govnih.gov |
Exploration of Caspase-6 as a Therapeutic Target
Caspase-6 has been implicated in the pathology of several diseases, most notably neurodegenerative disorders, making it an important therapeutic target. nih.govnih.gov Its role extends to apoptosis, early immune response, and cancer, broadening its relevance in diverse disease contexts. wikipedia.orgnih.govnih.gov
The excessive neuronal activity of caspase-6 is associated with the neuropathology of Alzheimer's disease and age-related cognitive impairment. nih.govucla.eduresearchgate.net Active caspase-6 is found in the brains of Huntington's and Alzheimer's disease patients, suggesting a role distinct from its standard function in apoptosis. nih.gov This makes caspase-6 inhibition a promising strategy to halt early neurodegenerative events. nih.govucla.edu
Beyond neurodegeneration, caspase-6 has functions in the immune system, where it can reduce the expression of the immunosuppressant cytokine interleukin-10. wikipedia.org In cancer, while caspases are typically associated with cell death, their inhibition can paradoxically sensitize some cancer cells to treatments like radiotherapy by inducing alternative death pathways such as autophagy. nih.gov
| Disease Context | Role of Caspase-6 | Therapeutic Rationale for Inhibition |
| Neurodegenerative Diseases | Implicated in Huntington's and Alzheimer's disease through cleavage of proteins like huntingtin (HTT) and amyloid precursor protein (APP). nih.govnih.govwikipedia.org | Inhibition may prevent the generation of toxic protein fragments and halt early neurodegenerative processes. nih.govucla.edunih.gov |
| Cerebral Ischemia | Caspase activation is involved in the pathophysiology of brain injury following a stroke. nih.gov | Caspase inhibitors can protect the brain from ischemic cell damage. nih.gov |
| Cancer | Caspases can have complex, non-apoptotic roles. nih.gov | In some contexts, inhibiting caspases can enhance the efficacy of other cancer therapies by promoting alternative cell death mechanisms. nih.gov |
| Immune Regulation | Reduces the expression of immunosuppressant cytokines like IL-10. wikipedia.org | Inhibition may have implications for modulating immune responses in certain diseases. nih.gov |
Combining therapeutic agents with different mechanisms of action is a well-established strategy to achieve synergistic effects, enhance efficacy, and overcome resistance. mdpi.com In the context of caspase-6 inhibition, this approach holds significant potential.
Preclinical studies have shown that caspase inhibitors can act synergistically with other drugs. For instance, in a mouse model of cerebral ischemia, combining a caspase inhibitor (z-DEVD.FMK) with the NMDA receptor antagonist MK-801 provided greater neuroprotection and extended the therapeutic window for both drugs compared to when they were administered alone. nih.gov This suggests that simultaneously targeting different pathways—in this case, apoptosis and excitotoxicity—can be a powerful strategy.
Drawing parallels from other fields, such as oncology, provides a roadmap for future studies. For example, CDK4/6 inhibitors are combined with a wide range of treatments, including chemotherapy, targeted therapies, and immunotherapy, to improve outcomes. nih.gov A similar approach could be explored for caspase-6 inhibitors, combining them with agents that target other pathways implicated in neurodegeneration or other relevant diseases.
Unraveling Non-Canonical Functions of Caspase-6
While caspases are best known as executioners of apoptosis, there is growing evidence that they participate in a variety of non-apoptotic cellular processes. frontiersin.orgdntb.gov.uanih.gov These "killer" caspases have emerged as versatile enzymes that regulate cell differentiation, proliferation, growth, and migration. frontiersin.orgdntb.gov.uanih.gov Understanding these non-canonical functions is crucial, as inhibiting a caspase to prevent cell death could have unintended consequences on its other roles.
Caspase-6, originally classified as an executioner caspase due to its role in cleaving nuclear lamins, also displays functions that suggest a more complex role. nih.gov For example, it can cleave other caspases, including caspases-3 and -8, indicating a position within the caspase activation cascade that is not solely at the end stage. nih.gov
Caspases are also involved in processes within the nervous system that are distinct from cell death, such as axonal degeneration, pruning, and routing. nih.govfrontiersin.org The specific substrates that caspase-6 cleaves to mediate these non-apoptotic effects are still being identified, but they are known to include proteins involved in the cytoskeleton, signaling, and metabolism. nih.govfrontiersin.org The discovery that caspases can promote cell migration and invasion under certain conditions raises important considerations for cancer therapy, as incomplete apoptosis induction could potentially make cancer cells more invasive. embopress.org Further research into these non-lethal roles will be essential for the safe and effective therapeutic application of caspase-6 inhibitors. semanticscholar.org
Deeper Understanding of Caspase-6 Substratome
A complete understanding of a protease's function is contingent on identifying its full range of substrates, collectively known as the substratome. Caspase-6 is known to have unique substrates that are not cleaved by the other executioner caspases, -3 and -7. nih.gov The inhibitor Z-VEID-FMK is an essential tool in proteomic approaches to identify these novel substrates. By treating cell extracts with active caspase-6 in the presence or absence of Z-VEID-FMK, researchers can distinguish direct substrates from proteins that are indirectly affected.
In one significant proteomic study, this methodology was used to identify 34 putative new substrates for caspase-6. nih.gov The direct cleavage of several of these candidates by caspase-6 was subsequently confirmed through in vitro cleavage assays, where the addition of Z-VEID-FMK successfully blocked the cleavage of these proteins. This confirmed them as authentic caspase-6 substrates. nih.gov
| Confirmed Direct Substrates of Caspase-6 | Function |
|---|---|
| HAUSP (USP7) | Deubiquitinating enzyme involved in protein stability and DNA repair. |
| Kinesin 5B (KIF5B) | Motor protein responsible for transporting organelles along microtubules. |
| GEP100 (ARFGEF2) | Guanine nucleotide exchange factor involved in membrane trafficking. |
| SDCCAG3 | Protein implicated in ciliogenesis and cell signaling. |
| PARD3 | Scaffolding protein crucial for establishing and maintaining cell polarity. |
Identifying such substrates is crucial for elucidating the specific pathways and cellular processes that caspase-6 regulates during apoptosis and other biological events.
Roles in Other Biological Processes Beyond Cell Death
There is growing evidence that caspases, including caspase-6, play significant roles in biological processes other than apoptosis, such as inflammation and neurodevelopment. Z-VEID-FMK is instrumental in dissecting these non-apoptotic functions. For instance, research has pointed to the involvement of caspase-6 in axonal degeneration and inflammatory pain, areas where targeted inhibition can help clarify the enzyme's specific contribution. rndsystems.com The use of Z-VEID-FMK allows researchers to inhibit caspase-6 activity without inducing the broad-spectrum effects that would come from a pan-caspase inhibitor, thereby isolating its role in these pathways. rndsystems.com Studies using pan-caspase inhibitors have shown that blocking caspase activity can shift the mode of cell death from apoptosis to necroptosis, an inflammatory form of cell death, highlighting the complex interplay of caspases in regulating cellular fate and inflammation. nih.gov
Addressing Challenges in Caspase Inhibitor Research
While peptide-based inhibitors like Z-VEID-FMK are powerful research tools, their development for therapeutic use faces significant hurdles, primarily concerning selectivity and the translation of laboratory findings to living organisms.
Overcoming Off-Target Effects and Selectivity Issues
A primary challenge in developing caspase inhibitors is achieving high selectivity for the target enzyme. Caspases share highly similar features within their active sites, which can lead to cross-reactivity and off-target effects. nih.gov Z-VEID-FMK is designed based on the preferred cleavage sequence of caspase-6 (Val-Glu-Ile-Asp). However, studies have shown that the substrate specificity of caspase-6 can overlap with that of initiator caspases like caspase-8 and caspase-9, suggesting the potential for Z-VEID-FMK to inhibit these caspases, albeit likely with lower efficiency.
The broader issue of off-target effects is a well-recognized concern in the field. For example, the widely used pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit other enzymes, such as cathepsins and the endoglycosidase NGLY1, leading to cellular effects like autophagy that are independent of its caspase inhibition. nih.gov This underscores the necessity of using appropriate negative controls, such as Z-FA-FMK, which inhibits cathepsins but not caspases, to validate that an observed effect is due to caspase inhibition. rndsystems.combio-techne.com
| Inhibitor | Primary Target(s) | Known Selectivity Issues / Off-Target Effects |
|---|---|---|
| Z-VEID-FMK | Caspase-6 | Potential cross-reactivity with caspase-8 and caspase-9 due to overlapping substrate preference. |
| Z-VAD-FMK | Pan-caspase | Inhibits multiple caspases; off-target inhibition of cathepsins and NGLY1, which can induce autophagy. nih.gov |
| Z-DEVD-FMK | Caspase-3, Caspase-7 | May inhibit calpain at high concentrations, influencing necrotic cell death pathways. nih.gov |
| Z-IETD-FMK | Caspase-8 | Can induce necroptosis by blocking caspase-8's inhibition of the necroptotic pathway. invivogen.com |
Bridging In Vitro and In Vivo Findings for Z-VEID-FMK
Translating promising results from controlled in vitro experiments to complex in vivo animal models is a major challenge in drug development. sygnaturediscovery.comnih.gov While Z-VEID-FMK has been utilized in both cell culture and in vivo studies, discrepancies between the findings are common and must be carefully addressed. rndsystems.com
Studies with related caspase inhibitors highlight these translational difficulties. For example, the pan-caspase inhibitor Z-VAD-FMK demonstrated a protective effect against etoposide-induced apoptosis in granulosa cell lines in vitro, but it failed to provide a protective effect when these cells were subjected to hypoxia and serum starvation to mimic ischemic conditions. nih.gov In a subsequent in vivo xenograft model, the same inhibitor showed a modest improvement in follicular preservation after three weeks but not after three days, indicating that the timing and complexity of the in vivo environment dramatically influence outcomes. nih.gov
Q & A
Q. What are the recommended concentrations and solvent conditions for Z-VEID-FMK in cell-based assays?
Z-VEID-FMK is typically dissolved in DMSO at a stock concentration of 10 mM, with working concentrations ranging from 2–10 µM depending on the cell type and experimental context. For example:
Q. How should Z-VEID-FMK be stored to ensure stability?
Store lyophilized or dissolved Z-VEID-FMK at -20°C under dry conditions. Reconstituted solutions in DMSO remain stable for up to 6 months when protected from repeated freeze-thaw cycles .
Q. What controls are essential when using Z-VEID-FMK to confirm caspase-6 specificity?
- Negative controls : Use pan-caspase inhibitors (e.g., Z-VAD-FMK) or inhibitors of other caspases (e.g., Z-DEVD-FMK for caspase-3) to rule off-target effects.
- Activity validation : Monitor caspase-6 cleavage via Western blot (e.g., procaspase-6 vs. cleaved caspase-6) and correlate with functional readouts (e.g., lamin A degradation in β-cells) .
Advanced Research Questions
Q. How does Z-VEID-FMK modulate non-apoptotic pathways, such as macrophage polarization?
In IL-4-induced alternatively activated macrophages (AAMs), Z-VEID-FMK (10–20 µM) or caspase-6 siRNA suppresses arginase-1 and IL-10 expression, key markers of AAMs. Overexpression of caspase-6 enhances these markers, suggesting caspase-6 directly regulates AAM differentiation .
Q. What conflicting data exist regarding caspase-6’s role in viral pathogenesis, and how can Z-VEID-FMK resolve these?
- Influenza A : Z-VEID-FMK significantly reduces M2 protein cleavage in THP-1 cells, confirming caspase-6’s dominant role in viral replication. In contrast, caspase-3/8 inhibitors show partial, non-significant effects .
- SARS-CoV-2 : Z-VEID-FMK reduces viral replication and pro-inflammatory cytokines in infected tissues, supporting caspase-6 as a therapeutic target .
Methodological insight: Combine inhibitor studies with siRNA knockdown to distinguish caspase-6-specific effects from caspase crosstalk .
Q. How can Z-VEID-FMK clarify caspase-6’s role in metabolic stress models (e.g., diabetes)?
In glucotoxic INS-1 832/13 cells, Z-VEID-FMK (3 µM) attenuates high glucose-induced caspase-6 activation and lamin A degradation. Quantitative Western blot analysis (normalized to β-actin) shows a 2.5-fold reduction in cleaved lamin A, confirming caspase-6’s role in β-cell dysfunction .
Q. What techniques validate Z-VEID-FMK’s irreversibility in live-cell systems?
- Washout experiments : Pre-treat cells with Z-VEID-FMK, wash thoroughly, and measure sustained caspase-6 inhibition over time (e.g., reduced Ki-67/DAPI ratios in post-ischemic neurons after 7 days) .
- Competitive assays : Compare Z-VEID-FMK with reversible inhibitors (e.g., Z-WEHD-FMK) in dose-response studies .
Data Contradictions and Resolution
Q. Why do some studies report caspase-6 as a minor player in apoptosis despite Z-VEID-FMK’s efficacy?
Proteomic studies reveal caspase-6 substrates (e.g., CLK3, ADH4) are partially cleaved by other caspases (e.g., caspase-3). For example:
Q. How to address discrepancies in Z-VEID-FMK’s reported reversibility?
- describes Z-VEID-FMK as irreversible , while labels it "reversible." Technical validation via fluoromethyl ketone (FMK) reactivity assays confirms irreversible binding to caspase-6’s active site .
Recommendation: Verify inhibitor properties using activity-based probes (e.g., biotinylated FMK derivatives) .
Methodological Best Practices
- Dose optimization : Perform titrations (1–20 µM) with viability assays (MTT/ATP) to balance efficacy and toxicity .
- Temporal precision : Pre-incubate cells with Z-VEID-FMK for 1 hour before stimuli to ensure caspase-6 inhibition precedes pathway activation .
- Multimodal validation : Combine inhibitor studies with genetic tools (siRNA, CRISPR) and substrate cleavage assays (e.g., lamin A for caspase-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
